![molecular formula C15H22N4O B2870064 N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide CAS No. 2411237-66-4](/img/structure/B2870064.png)
N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been studied extensively for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, as well as have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to achieve sustained activation of the α7 nAChR in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is interest in developing more potent and selective agonists of the α7 nAChR, as well as developing compounds that can achieve sustained activation of this receptor in vivo. Finally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide involves a multi-step process that starts with the synthesis of 2-bromoethylamine hydrobromide, which is then reacted with 1-methylpiperidine-4-carboxaldehyde to form N-(1-methylpiperidin-4-yl)-2-(bromomethyl)ethylamine. This intermediate is then reacted with 2-imidazolecarboxaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications in several neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety. Additionally, this compound has been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive deficits associated with the disorder.
Eigenschaften
IUPAC Name |
N-(2-imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-3-4-15(20)19(12-11-18-10-7-16-13-18)14-5-8-17(2)9-6-14/h7,10,13-14H,5-6,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQUUGQWKZHBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCN1C=CN=C1)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.